Loxapine

Description

Structure

3D Structure

Properties

IUPAC Name |

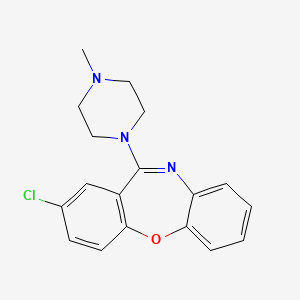

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVXQDUIWGIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27833-64-3 (succinate), 54810-23-0 (mono-hydrochloride) | |

| Record name | Loxapine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023229 | |

| Record name | Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.03e-01 g/L | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Pale yellowish crystals from petroleum ether | |

CAS No. |

1977-10-2 | |

| Record name | Loxapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxapine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Loxapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LER583670J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOXAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109-111 °C, 109-110 °C, 109 - 110 °C | |

| Record name | Loxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOXAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Loxapine's Mechanism of Action at D2 and 5-HT2A Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxapine is a dibenzoxazepine-class antipsychotic agent that has been utilized in the management of schizophrenia for several decades.[1][2] Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] While historically classified as a typical antipsychotic, this compound's pharmacological profile exhibits characteristics of atypical antipsychotics, particularly its potent antagonism of the 5-HT2A receptor.[1][5] This technical guide provides a comprehensive overview of this compound's mechanism of action at D2 and 5-HT2A receptors, presenting quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound's antipsychotic effects are mediated through its modulation of dopaminergic and serotonergic neurotransmission.[3] It acts as a potent antagonist at both D2 and 5-HT2A receptors, with a binding affinity profile that is comparable to some atypical antipsychotics.[1][5] The dual antagonism of these receptors is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[3]

Quantitative Receptor Binding and Functional Data

This compound's affinity for D2 and 5-HT2A receptors has been characterized through various in vitro studies. The following tables summarize key quantitative data, providing a comparative view of its binding affinities and functional potency.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |

| Dopamine D2 | [3H]-Spiperone | CHO cells expressing human D2L receptor | ~9.8 | [6] |

| Dopamine D2 | [11C]-Raclopride | Primate brain tissue | - | [5] |

| Serotonin 5-HT2A | [3H]-Ketanserin | Human frontal cortex | 6.2 | [7] |

| Serotonin 5-HT2A | [3H]-Ketanserin | Bovine frontal cortex | 6.6 | [7] |

| Serotonin 5-HT2A | Not Specified | Not Specified | ~2 | [6] |

Note: Ki values represent the inhibition constant and a lower value indicates a higher binding affinity.

Table 2: this compound Functional Antagonism (IC50)

| Receptor | Functional Assay | Cell Line | IC50 (nM) | Reference(s) |

| Dopamine D2 | cAMP Inhibition | CHO-K1 cells expressing human D2 receptor | Data not consistently available in searched literature | |

| Serotonin 5-HT2A | Calcium Mobilization | HEK293 or CHO cells expressing human 5-HT2A receptor | Data not consistently available in searched literature |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response to an agonist.

Signaling Pathways and this compound's Antagonistic Action

This compound exerts its effects by blocking the canonical signaling pathways initiated by the activation of D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8] Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] this compound, as a D2 receptor antagonist, binds to the receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade. This blockade of D2 receptor signaling is a cornerstone of its antipsychotic action, particularly in mitigating the positive symptoms of schizophrenia.[3]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is another GPCR, which primarily couples to the Gq/11 family of G proteins.[10] Activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[11] this compound's antagonism at the 5-HT2A receptor blocks this pathway, which is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to purely dopaminergic antagonists.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with D2 and 5-HT2A receptors.

Radioligand Binding Assay (Competition)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the D2 and 5-HT2A receptors.

Materials:

-

Cell membranes from a cell line stably expressing the human D2 or 5-HT2A receptor.

-

Radioligand: e.g., [3H]-Spiperone for D2 receptors or [3H]-Ketanserin for 5-HT2A receptors.

-

This compound succinate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding control (e.g., 10 µM haloperidol (B65202) for D2, 10 µM ketanserin (B1673593) for 5-HT2A).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and vials.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of this compound at various concentrations.

-

50 µL of the radioligand at a concentration near its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Functional Assay: Calcium Mobilization for 5-HT2A Receptor Antagonism

This protocol describes a cell-based functional assay to measure the antagonist activity of this compound at the 5-HT2A receptor by monitoring changes in intracellular calcium.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Serotonin (agonist).

-

This compound.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injector.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time to allow the dye to enter the cells.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells and incubate to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Use the instrument's injector to add a pre-determined concentration of serotonin (typically the EC80) to the wells while simultaneously measuring the fluorescence signal over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the response in the absence of this compound representing 100% and the basal fluorescence representing 0%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value.[12]

-

Conclusion

This compound's mechanism of action is characterized by its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual activity provides a pharmacological profile that shares features with both typical and atypical antipsychotics. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the nuanced pharmacology of this compound and to develop novel therapeutics for psychotic disorders. The provided visualizations of the signaling pathways and experimental workflows serve to clarify the complex molecular interactions underlying this compound's therapeutic effects. Further research to consistently quantify functional antagonism through standardized assays will continue to refine our understanding of this important medication.

References

- 1. Revisiting this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 5. The in Vitro Actions of this compound on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. innoprot.com [innoprot.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. innoprot.com [innoprot.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Loxapine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the dibenzoxazepine (B10770217) antipsychotic agent, loxapine. It details its chemical structure, physicochemical properties, and established synthesis routes, including detailed experimental protocols for its preparation. The information is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class.[1][2] Its structure is chemically distinct from other antipsychotic classes like phenothiazines and butyrophenones.[2] Structurally, it is very similar to clozapine.[1] The core of this compound is a dibenz[b,f][3][4]oxazepine ring system, featuring a chlorine substituent and a methylpiperazinyl side chain, which are crucial for its pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][3][4]benzoxazepine | [1][3][5] |

| CAS Number | 1977-10-2 | [1][3][6][7] |

| Molecular Formula | C₁₈H₁₈ClN₃O | [1][3][6][8] |

| Molecular Weight | 327.81 g/mol | [1][3][5][7] |

| Appearance | Pale yellowish crystals | [7] |

| Melting Point | 109-110 °C | [1][7] |

| Derivative (Salt) | This compound Succinate | [7][9] |

| CAS Number (Succinate) | 27833-64-3 | [4][7][9] |

| Molecular Formula (Succinate) | C₂₂H₂₄ClN₃O₅ | [9][10] |

| Molecular Weight (Succinate) | 445.90 g/mol | [4][9][10][11] |

Mechanism of Action: Dopamine (B1211576) and Serotonin (B10506) Receptor Antagonism

This compound's antipsychotic effects are primarily mediated through the antagonism of postsynaptic dopamine D2 and serotonin 5-HT2A receptors.[5][12] While historically classified as a typical antipsychotic, its strong affinity for the 5-HT2A receptor gives it characteristics of an atypical antipsychotic.[1][12][13] The high 5-HT2A to D2 binding ratio is a feature more commonly associated with second-generation antipsychotics like clozapine.[12] this compound also exhibits a high affinity for the D4 receptor subtype.[12]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of the dibenzoxazepine core, followed by the introduction of the N-methylpiperazine side chain. Several patented methods exist, with a common route involving the condensation of an o-nitrophenol derivative with a substituted benzene (B151609) ring, followed by reductive cyclization and subsequent functionalization.

A representative synthesis scheme proceeds through three main stages:

-

Condensation: Reaction of an o-nitro-halobenzene with a 4-chloro-2-cyanophenol to form a diaryl ether intermediate.

-

Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular condensation to form the tricyclic dibenzoxazepine lactam.

-

Functionalization: Activation of the lactam, typically by chlorination, followed by nucleophilic substitution with N-methylpiperazine to yield the final this compound product.

Experimental Protocols

The following protocols are based on methodologies described in the chemical literature and patent filings.[14] Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.

Step 1: Synthesis of 2-(2-Nitrophenoxy)-5-chlorobenzonitrile (Intermediate III)

-

Objective: To perform a nucleophilic aromatic substitution to form the diaryl ether linkage.

-

Reactants:

-

Compound I: o-Nitro-halobenzene (e.g., 1-fluoro-2-nitrobenzene)

-

Compound II: 4-Chloro-2-cyanophenol

-

-

Reagents & Solvents:

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Organic Solvent (e.g., Dimethylformamide (DMF), Toluene, Tetrahydrofuran (THF))

-

-

Procedure:

-

To a reaction vessel containing an organic solvent, add Compound I, Compound II, and the base.

-

Heat the reaction mixture, typically between 60-90 °C.[14]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 3-5 hours.[14]

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup to remove the base and other inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude Intermediate III. This intermediate can often be used in the next step without further purification.

-

Step 2: Synthesis of 2-Chloro-10,11-dihydrodibenzo[b,f][3][4]oxazepin-11-one (Intermediate IV)

-

Objective: To reduce the nitro group to an amine and facilitate intramolecular cyclization to form the tricyclic lactam core.

-

Reactant:

-

Intermediate III: 2-(2-Nitrophenoxy)-5-chlorobenzonitrile

-

-

Reagents & Solvents:

-

Reducing Agent (e.g., Sodium Dithionite (Na₂S₂O₄), Iron/Acetic Acid)

-

Solvent (e.g., Dimethyl Sulfoxide (DMSO))

-

-

Procedure:

-

Dissolve the crude Intermediate III in the chosen solvent (e.g., DMSO).

-

Add the reducing agent portion-wise while monitoring the internal temperature.

-

Heat the mixture to facilitate the reduction and subsequent cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain Intermediate IV.

-

Step 3: Synthesis of this compound (2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][4]oxazepine)

-

Objective: To convert the lactam to a reactive intermediate and subsequently introduce the N-methylpiperazine side chain.

-

Reactant:

-

Reagents & Solvents:

-

Chlorinating Agent (e.g., Phosphorus Oxychloride (POCl₃))

-

N-methylpiperazine

-

Organic Solvent (e.g., Toluene)

-

Base (optional, e.g., N,N-dimethylaniline)

-

-

Procedure:

-

Suspend Intermediate IV in an anhydrous organic solvent like toluene.

-

Add the chlorinating agent (POCl₃) and a base like N,N-dimethylaniline. Heat the mixture to reflux (approx. 95-115 °C) for 2-4 hours to form the reactive imidoyl chloride intermediate.[14][15][16]

-

Cool the reaction mixture and remove the excess POCl₃ and solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., Toluene) and add an excess of N-methylpiperazine.

-

Heat the mixture to reflux (approx. 115 °C) for 4 hours.[14]

-

Monitor the reaction by TLC for the disappearance of the intermediate.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield this compound as a solid.[7] A reported yield for this final step is approximately 85%.[14]

-

Summary of Synthesis Data

The following table summarizes key quantitative parameters for a representative this compound synthesis.

Table 2: Summary of this compound Synthesis Parameters

| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature (°C) | Duration (h) | Reported Yield |

| 1 | Condensation | K₂CO₃ | Toluene / DMF | 60 - 90 | 3 - 5 | High (often used crude) |

| 2 | Reductive Cyclization | Na₂S₂O₄ or Fe/AcOH | DMSO | Elevated | Variable | Good |

| 3 | Functionalization | 1. POCl₃ 2. N-methylpiperazine | Toluene | 95 - 115 | 2 - 4 (Step 3a) 4 (Step 3b) | ~85% |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Loxitane (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. This compound | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [drugfuture.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound Succinate | C22H24ClN3O5 | CID 71399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. scbt.com [scbt.com]

- 12. Revisiting this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The in Vitro Actions of this compound on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103570641A - Preparation method of this compound and key intermediate of this compound - Google Patents [patents.google.com]

- 15. Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- synthesis - chemicalbook [chemicalbook.com]

- 16. WO2007004234A1 - A PROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f] [L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)ETHOXY] ETHANOL FUMARATE - Google Patents [patents.google.com]

The Pharmacokinetics and Bioavailability of Loxapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxapine is a dibenzoxazepine (B10770217) antipsychotic agent that has been utilized in the management of schizophrenia for several decades. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Over the years, various formulations of this compound have been developed to meet different clinical needs, including oral, intramuscular, and, more recently, an inhaled formulation for the rapid treatment of agitation. Understanding the pharmacokinetic and bioavailability profiles of these different formulations is crucial for optimizing therapeutic strategies, ensuring patient safety, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the pharmacokinetics of different this compound formulations, details of experimental protocols for their assessment, and a visualization of the key signaling pathways involved in its mechanism of action.

Pharmacokinetic Profiles of this compound Formulations

The route of administration significantly influences the rate and extent of this compound absorption, leading to distinct pharmacokinetic profiles for oral, intramuscular, and inhaled formulations.

Oral this compound

Oral this compound, typically administered as this compound succinate (B1194679) or hydrochloride salts, is rapidly and almost completely absorbed from the gastrointestinal tract.[1] However, it undergoes extensive first-pass metabolism in the liver, which reduces its systemic bioavailability.[2]

Key Pharmacokinetic Parameters for Oral this compound:

| Parameter | Value | References |

| Time to Peak Concentration (Tmax) | 1-3 hours | [1] |

| Elimination Half-Life (t½) | Biphasic: ~5 hours (initial), ~19 hours (terminal) | [1][3] |

| Metabolism | Extensively metabolized in the liver via hydroxylation, N-demethylation, and N-oxidation. | [1][3] |

| Primary Metabolites | 8-hydroxythis compound (major), 7-hydroxythis compound, amoxapine (B1665473) (N-desmethylthis compound). | [1][3] |

Intramuscular this compound

Intramuscular (IM) administration of this compound was developed to provide a more rapid onset of action compared to the oral route, particularly in acute settings. While the IM dosage form of this compound hydrochloride is no longer commercially available in the US, data from studies comparing it to the oral form provide valuable insights.[1][4] Kinetic studies have indicated a larger area under the curve (AUC) for this compound with the intramuscular form compared to the oral form, suggesting higher bioavailability by avoiding first-pass metabolism.[4]

Key Pharmacokinetic Parameters for Intramuscular this compound:

| Parameter | Value | References |

| Time to Peak Concentration (Tmax) | ~5 hours | [5] |

| Elimination Half-Life (t½) | ~12 hours | [5][6] |

Inhaled this compound (Adasuve®)

The development of an inhaled formulation of this compound (Adasuve®) delivered via the Staccato® system represents a significant advancement for the rapid management of agitation. This formulation delivers a thermally generated aerosol of this compound for deep lung absorption, resulting in a pharmacokinetic profile comparable to intravenous administration.[7]

Key Pharmacokinetic Parameters for Inhaled this compound (10 mg dose):

| Parameter | Value | References |

| Time to Peak Concentration (Tmax) | ~2 minutes | [5][7][8] |

| Elimination Half-Life (t½) | 6-8 hours | [8][9] |

| Bioavailability | 91% | [9] |

| Cmax (Maximum Concentration) | Variable, can reach up to 257 ± 219 ng/mL | [8] |

| AUC0-2h | 66.7 ng•h/mL | [10] |

Experimental Protocols

The following sections outline the general methodologies employed in clinical trials to assess the pharmacokinetics of different this compound formulations.

Study Design

Pharmacokinetic studies of this compound are typically conducted in healthy adult volunteers or in patients with schizophrenia or bipolar disorder.[11][12][13] These studies are often randomized, double-blind, and placebo-controlled, especially when evaluating new formulations like inhaled this compound.[11][12] Single-dose and multiple-dose studies are conducted to evaluate both single-dose pharmacokinetics and steady-state parameters.[1][11]

Drug Administration Protocols

-

Oral Administration: this compound capsules or oral concentrate are administered to fasting subjects with a standardized volume of water.[10][14] The oral concentrate may be mixed with a beverage like orange or grapefruit juice shortly before administration.[10]

-

Intramuscular Administration: this compound hydrochloride solution is administered via intramuscular injection into a large muscle, such as the gluteus maximus or deltoid.[15][16] Standard aseptic techniques are followed.

-

Inhaled Administration (Adasuve®): The Adasuve® single-use inhaler is administered by a healthcare professional.[1][8] The patient is instructed to exhale fully, place the mouthpiece between their lips, and inhale with a steady, deep breath.[1][8] The device indicates when the full dose has been delivered.[1][8]

Blood Sample Collection and Processing

Blood samples for pharmacokinetic analysis are typically collected in tubes containing an anticoagulant such as EDTA.[16][17] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For inhaled this compound, this includes frequent sampling within the first few minutes and hours post-dose.[8]

Typical Blood Sampling Schedule for Inhaled this compound: Predose, 30 seconds, 1, 2, 3, 10, 30, and 60 minutes, and 2, 6, 12, and 24 hours after dosing.[8]

Plasma Processing:

-

Immediately after collection, blood tubes are gently inverted to mix with the anticoagulant and placed on ice.[18]

-

Within 30 minutes of collection, the tubes are centrifuged at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma.[16][18]

-

The resulting supernatant (plasma) is carefully transferred to clean polypropylene (B1209903) tubes.[16]

-

Plasma samples are then stored frozen at -20°C or -80°C until analysis.[16][19]

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of this compound and its major metabolites (amoxapine, 7-hydroxythis compound, and 8-hydroxythis compound) in human plasma.[5][20]

General LC-MS/MS Methodology:

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes of interest and remove interfering substances.[20]

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation of this compound and its metabolites is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.[20]

Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA) to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[21][22][23]

Signaling Pathways and Mechanism of Action

This compound's antipsychotic effects are mediated through its antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagrams, generated using the DOT language, illustrate the experimental workflow for pharmacokinetic analysis and the signaling pathways affected by this compound.

Conclusion

The various formulations of this compound offer distinct pharmacokinetic profiles tailored to different clinical scenarios. Oral this compound provides a convenient option for maintenance therapy, though its bioavailability is limited by first-pass metabolism. Intramuscular administration offers a more rapid onset and higher bioavailability, suitable for acute situations. The inhaled formulation, Adasuve®, provides the most rapid absorption, mimicking intravenous administration, and is indicated for the acute treatment of agitation. The selection of a particular formulation should be guided by the clinical need for speed of onset and the patient's ability to tolerate the administration route. A thorough understanding of the pharmacokinetics, guided by robust experimental methodologies, is essential for the safe and effective use of this compound in its various forms. Further research into novel delivery systems, such as nanotechnology-based transdermal patches, may offer future avenues for improving the bioavailability and therapeutic profile of this established antipsychotic agent.[2]

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. ADASUVE - (this compound) inhalation powder [adasuve.com]

- 4. msudenver.edu [msudenver.edu]

- 5. mdpi.com [mdpi.com]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 13. Evaluation of this compound hydrochloride oral concentrate (loxitane C) in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. reference.medscape.com [reference.medscape.com]

- 16. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 17. kem.edu [kem.edu]

- 18. GraphViz Examples and Tutorial [graphs.grevian.org]

- 19. protocols.io [protocols.io]

- 20. health.uct.ac.za [health.uct.ac.za]

- 21. researchgate.net [researchgate.net]

- 22. Clinical and plasma level characteristics of intramuscular and oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

The Metabolism of Loxapine and the Pivotal Role of its Active Metabolite, Amoxapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxapine, a dibenzoxazepine (B10770217) antipsychotic, undergoes extensive hepatic metabolism, leading to the formation of several metabolites, most notably amoxapine (B1665473). This document provides a comprehensive overview of the metabolic pathways of this compound, detailing the enzymatic processes involved. It further elucidates the significant pharmacological role of its primary active metabolite, amoxapine, which functions as a tricyclic antidepressant. This guide consolidates quantitative pharmacokinetic and pharmacodynamic data, outlines key experimental methodologies for studying this compound metabolism, and provides visual representations of the core metabolic and signaling pathways to facilitate a deeper understanding for research and development professionals.

This compound Metabolism: Pathways and Enzymology

This compound is extensively metabolized in the liver through three primary pathways: N-demethylation, hydroxylation, and N-oxidation. These processes result in the formation of several metabolites, with amoxapine (N-desmethylthis compound), 7-hydroxythis compound (B195982), 8-hydroxythis compound (B195979), and this compound N-oxide being the most significant.[1][2] The biotransformation of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMO).[1][3]

The key metabolic transformations are:

-

N-demethylation to Amoxapine: The conversion of this compound to its primary active metabolite, amoxapine, is a crucial step. This reaction is mainly catalyzed by CYP3A4, with contributions from CYP2C19 and CYP2C8.[1][3] Amoxapine itself is an approved tricyclic antidepressant.[3][4]

-

Hydroxylation: this compound is hydroxylated at two main positions:

-

8-hydroxythis compound: This metabolite is formed primarily by the action of CYP1A2.[1][5] At steady-state, 8-hydroxythis compound is the most abundant metabolite found in the blood.[6]

-

7-hydroxythis compound: The formation of this metabolite is mediated by CYP2D6 and CYP3A4.[1][3][5] The 7-hydroxythis compound metabolite is pharmacologically active, binding to D2 receptors with high affinity.[3][7]

-

-

N-oxidation: this compound can be converted to this compound N-oxide. This reaction is catalyzed by CYP3A4 and has also been observed to involve flavin-containing monooxygenase (FMO).[1][5]

Amoxapine, the N-demethylated metabolite, is further metabolized via hydroxylation to 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[4][6] These metabolites also contribute to the overall pharmacological profile.[4]

Metabolic Pathway Diagram

References

- 1. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Revisiting this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amoxapine - Wikipedia [en.wikipedia.org]

- 5. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of this compound | Semantic Scholar [semanticscholar.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Examining the safety, efficacy, and patient acceptability of inhaled this compound for the acute treatment of agitation associated with schizophrenia or bipolar I disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Profile of Loxapine Across Dopamine Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro receptor binding profile of Loxapine, with a specific focus on its interaction with the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). The information presented herein is intended to support research and development efforts by offering a consolidated resource on this compound's dopaminergic pharmacology, including quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways.

This compound's Dopamine Receptor Binding Affinity

This compound exhibits a complex binding profile across the dopamine receptor family. It is traditionally classified as a "typical" or first-generation antipsychotic, with its therapeutic effects primarily attributed to the antagonism of D2 receptors. However, its broader receptor activity, particularly its affinity for other dopamine subtypes, contributes to its unique pharmacological character. Recent studies suggest that this compound's receptor binding spectrum is closer to that of an "atypical" antipsychotic than previously thought.[1][2]

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki) or the equilibrium dissociation constant of an unlabeled ligand (Kb), where a lower value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound for human dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Kb in nM) | Affinity Classification |

| D1 | 12 - 29 | Intermediate |

| D2 | < 2.0 | High |

| D3 | > 1000 | Low / No Affinity |

| D4 | 12 - 29 | Intermediate |

| D5 | 12 - 29 | Intermediate |

| Data sourced from competition binding experiments on expressed human recombinant receptors. |

This profile highlights this compound's potent activity at the D2 receptor, consistent with its antipsychotic properties.[1] Notably, it also demonstrates intermediate affinity for D1, D4, and D5 receptors, suggesting a broader mechanism of action than simple D2 blockade.[3] The negligible affinity for the D3 receptor is a key differentiator in its binding profile.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as those presented above, is predominantly achieved through radioligand binding assays. This technique allows for the precise measurement of ligand-receptor interactions.

Principle

Radioligand binding assays involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand (a molecule that binds to the receptor). The amount of radioligand bound to the receptor is then quantified. In competitive binding assays, a constant concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand from the receptor is measured, from which its binding affinity (Ki) can be calculated.

Detailed Methodology

1. Membrane Preparation:

-

Source: Cells expressing the specific human recombinant dopamine receptor subtype (e.g., CHO or HEK-293 cells) are harvested.

-

Homogenization: The cells are washed in an ice-cold buffer (e.g., Tris-HCl) and then homogenized using a Dounce or Polytron homogenizer to lyse the cells and release the cell membranes.

-

Centrifugation: The homogenate is subjected to centrifugation at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove any remaining cytosolic components.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay). The membranes are then stored at -80°C until use.

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Quantification and Data Analysis:

-

Scintillation Counting: The filters containing the receptor-bound radioligand are placed in scintillation vials with a scintillation cocktail. The radioactivity is then measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental and Signaling Pathways

To further elucidate the context of this compound's binding profile, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining binding affinity and the canonical signaling pathways associated with each dopamine receptor subtype.

Experimental Workflow

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are distinguished by the primary G-protein they couple to and their effect on the second messenger, cyclic AMP (cAMP).

D1-like Receptor Signaling (D1 and D5)

D1 and D5 receptors are coupled to Gs/olf proteins.[4] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). Some evidence also suggests that D1-like receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway.[3]

D2-like Receptor Signaling (D2, D3, and D4)

The D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins.[4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. D2-like receptors can also exert their effects through Gβγ subunits, which can modulate the activity of various downstream effectors, including ion channels.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A neurochemical basis for the antipsychotic activity of this compound: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ki Database - Wikipedia [en.wikipedia.org]

- 4. A neurochemical basis for the antipsychotic activity of this compound: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural and Pharmacological Nexus of Loxapine and Clozapine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Loxapine and Clozapine, two structurally related antipsychotic agents, represent a fascinating case study in the nuanced relationship between molecular architecture and clinical outcome. While both are classified as tricyclic compounds, their subtle structural distinctions give rise to profound differences in their pharmacological profiles, clinical efficacy, and side effect liabilities. This compound, a dibenzoxazepine, is traditionally categorized as a typical antipsychotic, whereas Clozapine, a dibenzodiazepine, is the archetypal atypical antipsychotic. This technical guide provides a comprehensive comparison of their structural attributes, receptor binding affinities, pharmacokinetic and metabolic pathways, and the downstream signaling cascades they modulate. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this critical area of psychopharmacology.

Structural Similarities and Differences

This compound and Clozapine share a core tricyclic scaffold, which is fundamental to their interaction with various neurotransmitter receptors. However, the nature of the central seven-membered ring and the substituent on the piperazine (B1678402) ring are key differentiators.

This compound is a dibenzoxazepine, characterized by an oxazepine ring fused to two benzene (B151609) rings. The piperazine ring is substituted with a methyl group.

Clozapine is a dibenzodiazepine, featuring a diazepine (B8756704) ring fused to two benzene rings. Its piperazine ring is also substituted with a methyl group. The presence of a nitrogen atom in place of the oxygen atom in the central ring of Clozapine compared to this compound is a critical structural divergence.[1]

Pharmacodynamics: A Tale of Two Receptor Binding Profiles

The therapeutic and adverse effects of this compound and Clozapine are largely dictated by their interactions with a wide array of neurotransmitter receptors. While both drugs exhibit broad receptor binding profiles, the affinities (Ki values) for specific receptors, particularly the ratio of serotonin (B10506) 5-HT2A to dopamine (B1211576) D2 receptor affinity, are crucial in defining their classification as typical versus atypical. Atypical antipsychotics generally exhibit a higher 5-HT2A to D2 receptor affinity ratio.[2]

| Receptor | This compound Ki (nM) | Clozapine Ki (nM) |

| Dopamine D1 | 29 | 85 |

| Dopamine D2 | 11 | 125 |

| Dopamine D3 | 21 | 7 |

| Dopamine D4 | 9.1 | 21 |

| Serotonin 5-HT1A | >1000 | 170 |

| Serotonin 5-HT2A | 6.8 | 12 |

| Serotonin 5-HT2C | 29 | 8 |

| Serotonin 5-HT3 | 140 | 120 |

| Serotonin 5-HT6 | 60 | 6 |

| Serotonin 5-HT7 | 48 | 19 |

| Adrenergic α1 | 25 | 7 |

| Adrenergic α2 | 150 | 12 |

| Histamine H1 | 13 | 6 |

| Muscarinic M1 | 130 | 1.9 |

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Clozapine. Data compiled from various sources. Lower Ki values indicate higher binding affinity.

This compound demonstrates a high affinity for D2 receptors, characteristic of typical antipsychotics, which is associated with a higher risk of extrapyramidal symptoms (EPS) at higher doses.[3][4] However, it also possesses significant 5-HT2A antagonistic activity, imparting some atypical characteristics, especially at lower doses.[3] Clozapine, in contrast, has a lower affinity for D2 receptors and a higher affinity for a multitude of other receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors.[5] This "promiscuous" receptor binding profile is thought to contribute to its superior efficacy in treatment-resistant schizophrenia and its unique side-effect profile, including the risk of agranulocytosis.[6]

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of this compound and Clozapine also exhibit notable differences that influence their clinical use.

| Parameter | This compound | Clozapine |

| Bioavailability | ~30% | 27-47% |

| Tmax (oral) | 1-3 hours | 1-6 hours |

| Half-life | 6-8 hours | 8-12 hours |

| Protein Binding | ~96.7% | ~95% |

| Metabolism | Primarily via CYP1A2, CYP3A4, and CYP2D6 to form 8-hydroxythis compound, 7-hydroxythis compound, and N-desmethylthis compound (amoxapine). | Primarily via CYP1A2, with contributions from CYP3A4, CYP2C19, and CYP2D6 to form N-desmethylclozapine (norclozapine) and clozapine-N-oxide. |

| Excretion | Primarily renal | Primarily renal |

Table 2: Comparative Pharmacokinetic Parameters of this compound and Clozapine.

The metabolism of both drugs is heavily reliant on the cytochrome P450 (CYP) enzyme system. This compound is metabolized by CYP1A2, CYP2D6, and CYP3A4.[7] Clozapine's metabolism is predominantly mediated by CYP1A2, with smaller contributions from CYP3A4, CYP2C19, and CYP2D6. This reliance on CYP enzymes makes both drugs susceptible to drug-drug interactions with inhibitors or inducers of these enzymes.

Signaling Pathways

The antipsychotic effects of this compound and Clozapine are primarily mediated through their modulation of dopaminergic and serotonergic signaling pathways.

Dopamine D2 Receptor Signaling: Both drugs act as antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. In the nigrostriatal pathway, however, D2 blockade can lead to EPS.

Serotonin 5-HT2A Receptor Signaling: Both drugs are also antagonists at 5-HT2A receptors, which are GPCRs coupled to Gq/11 proteins. Blockade of 5-HT2A receptors in the mesocortical pathway is hypothesized to increase dopamine release, potentially alleviating negative and cognitive symptoms of schizophrenia. This action also contributes to the lower incidence of EPS with atypical antipsychotics.

Experimental Protocols

Radioligand Displacement Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound and Clozapine for D2 and 5-HT2A receptors.

Materials:

-

Receptor Source: Membranes from cells stably expressing human recombinant D2 or 5-HT2A receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).

-

Test Compounds: this compound and Clozapine.

-

Non-specific Binding Control: Haloperidol (for D2) or Ketanserin (for 5-HT2A) at a high concentration (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and serial dilutions of the test compound or the non-specific binding control.

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Measurement of Dopamine and Serotonin Release

This protocol outlines a method to measure the effects of this compound and Clozapine on extracellular dopamine and serotonin levels in specific brain regions of freely moving animals (e.g., rats).

Materials:

-

Animals: Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD).

-

Artificial cerebrospinal fluid (aCSF).

-

This compound and Clozapine solutions for administration.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound, Clozapine, or vehicle to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the mean percentage change from baseline over time for each treatment group.

Conclusion

This compound and Clozapine, despite their structural kinship, exemplify the principle that subtle molecular modifications can lead to distinct pharmacological and clinical profiles. This compound's higher D2 receptor affinity aligns it more with typical antipsychotics, while its significant 5-HT2A antagonism provides a degree of atypicality. Clozapine's broad receptor engagement and lower D2 affinity underpin its unique efficacy and side-effect profile as an atypical antipsychotic. A thorough understanding of these differences at the molecular, cellular, and systemic levels is paramount for the rational design of novel antipsychotic agents with improved efficacy and tolerability. The experimental protocols provided herein offer a framework for researchers to further dissect the intricate mechanisms of action of these and other psychotropic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Considering this compound Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound vs. Clozaril for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound in patient with clozapine-resistant psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling of antipsychotic-induced metabolic alterations in mice: An experimental approach precluding psychosis as a predisposing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxapine's Effects on Subcortical Inhibitory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of loxapine, a dibenzoxazepine (B10770217) antipsychotic, on key subcortical inhibitory pathways in the brain. By examining its receptor binding profile and its influence on the basal ganglia and thalamic circuits, this document aims to elucidate the neurobiological mechanisms underpinning its therapeutic efficacy and side-effect profile.

Introduction

This compound is a multifaceted antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. While historically classified as a "typical" or first-generation antipsychotic, its pharmacodynamic profile exhibits characteristics of "atypical" agents, particularly concerning its potent antagonism of both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Understanding its precise impact on the brain's subcortical inhibitory circuits—which are crucial for motor control, sensory gating, and cognitive function—is essential for optimizing its clinical use and developing next-generation therapeutics. This guide synthesizes current experimental evidence to provide a detailed overview of this compound's mechanism of action in these critical pathways.

Pharmacodynamics of this compound

This compound's therapeutic action is primarily mediated through high-affinity antagonism of postsynaptic D2 and 5-HT2A receptors.[1] Its clinical profile is further influenced by its interaction with a wide array of other neurotransmitter receptors and the pharmacological activity of its metabolites.

This compound's affinity for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. It demonstrates high affinity for D2 and 5-HT2A receptors, with a 5-HT2A/D2 affinity ratio greater than one, a feature often associated with atypical antipsychotics.[2] This dual antagonism is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to traditional antipsychotics that primarily block D2 receptors.[2] this compound also displays intermediate affinity for D1, D4, and 5-HT2C receptors.[2]

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Kb, nM) | Reference |

| Dopamine D2 | < 2.0 | [2] |

| Serotonin 5-HT2A | < 2.0 | [2] |

| Dopamine D1 | 12 - 29 | [2] |

| Dopamine D4 | 12 - 29 | [2] |

| Dopamine D5 | 12 - 29 | [2] |

| Serotonin 5-HT2C | 12 - 29 | [2] |

| Dopamine D3 | > 1000 | [2] |

| Serotonin 5-HT1A | > 1000 | [2] |

Kb (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.

This compound is extensively metabolized in the liver, primarily to 7-hydroxythis compound (B195982) and 8-hydroxythis compound. Notably, 7-hydroxythis compound is pharmacologically active and exhibits a significantly higher affinity for the D2 receptor than the parent compound.[2] This metabolite likely contributes to the in vivo D2 receptor occupancy and the more "typical" antipsychotic profile observed at higher clinical doses.[2]

Recent studies have identified a novel mechanism of action for this compound as an opener of the sodium-activated potassium (KNa) channel Slack (Slo2.2).[3][4] By activating these channels, this compound can hyperpolarize neuronal membranes, increasing the threshold for action potential firing.[3] This action may contribute to its overall inhibitory and stabilizing effects on neuronal circuits.

Modulation of Subcortical Inhibitory Pathways

This compound's complex receptor profile allows it to exert significant influence over the primary subcortical inhibitory circuits: the basal ganglia and the thalamic reticular nucleus.

The basal ganglia are critical for motor control and procedural learning, functioning through a balance of direct (excitatory output) and indirect (inhibitory output) pathways. The indirect pathway, which involves D2 receptor-expressing medium spiny neurons (MSNs) in the striatum, is a key subcortical inhibitory loop.

-

D2 Receptor Antagonism: this compound's primary action in the striatum is the blockade of D2 receptors on MSNs of the indirect pathway. In a hyperdopaminergic state (as hypothesized in schizophrenia), this antagonism reduces the inhibitory tone of the indirect pathway, which is thought to help normalize basal ganglia output and alleviate positive symptoms.

-

5-HT2A Receptor Antagonism: Serotonergic inputs modulate dopamine release in the striatum.[5][6] By blocking 5-HT2A receptors, this compound can facilitate dopamine release, which may partially counteract the effects of its D2 blockade.[7] This serotonergic-dopaminergic interplay is a hallmark of atypical antipsychotics and is thought to mitigate the risk of severe motor side effects (EPS).[2]

The TRN is a thin layer of GABAergic neurons that surrounds the thalamus.[8] It acts as a critical inhibitory gatekeeper, modulating the flow of information between the thalamus and the cortex.[9] All corticothalamic and thalamocortical projections pass through the TRN, making it a key site for regulating sensory transmission, attention, and consciousness.[10] While direct studies of this compound on the TRN are limited, its effects can be inferred from its known mechanisms.

-

Cortical Input Modulation: The TRN receives excitatory inputs from pyramidal cells in cortical layers 5 and 6.[11][12] By modulating cortical activity through its dopaminergic and serotonergic actions, this compound indirectly influences the excitatory drive onto TRN neurons.

-

Direct Neuronal Excitability: this compound's function as a KNa channel opener suggests a direct mechanism for dampening neuronal excitability.[3] Activation of these channels in TRN neurons would lead to membrane hyperpolarization, reducing their firing rate and consequently decreasing the overall inhibitory output to the thalamus. This could potentially "open the gate," allowing for increased thalamocortical information flow, which may be relevant to its effects on negative and cognitive symptoms.

Experimental Protocols & Data

The characterization of this compound's effects relies on a combination of in vitro and in vivo experimental techniques.

Positron Emission Tomography (PET) is used to measure the degree to which this compound binds to its target receptors in the living brain.

Table 2: In Vivo Receptor Occupancy of this compound in Patients

| Receptor | Dose Range (mg/day) | Occupancy Range | Reference |

| Dopamine D2 | 10 - 100 | 52% - 90% | [13] |

| Serotonin 5-HT2A | 10 - 100 | 27% - ~98% | [2] |

A D2 receptor occupancy of 60-80% is considered optimal for antipsychotic efficacy, while occupancy above 80% is associated with a higher risk of EPS.[2][13]

Protocol for PET Receptor Occupancy Study:

-

Subject Recruitment: Patients undergoing this compound treatment are recruited. A baseline scan is performed on age-matched, neuroleptic-naive control subjects.

-

Radiotracer Administration: A specific radiolabeled ligand, such as [11C]raclopride (for D2 receptors) or [18F]altanserin (for 5-HT2A receptors), is administered intravenously.[2]

-

PET Scanning: The subject is positioned in a PET scanner, and dynamic imaging is performed for 60-90 minutes to measure the distribution and binding of the radiotracer in the brain.

-

Data Analysis: Time-activity curves are generated for regions of interest (e.g., striatum for D2, cortex for 5-HT2A). A reference region devoid of the target receptor (e.g., cerebellum) is used to estimate non-specific binding.

-

Occupancy Calculation: Receptor occupancy is calculated using the formula: Occupancy (%) = 100 * (BP_ND_Control - BP_ND_Patient) / BP_ND_Control, where BPND is the binding potential in the control and patient groups.

Protocol for Competition Binding Assay:

-

Membrane Preparation: Human recombinant receptors (e.g., D2, 5-HT2A) are expressed in cell lines like CHO or HEK-293.[2] The cells are harvested, homogenized, and centrifuged to create a membrane preparation rich in the target receptor.[14]

-

Assay Setup: The membrane preparation is incubated in a buffer solution containing a specific radioligand (e.g., [3H]spiperone for D2) at a fixed concentration.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki or Kb value is then calculated from the IC50 using the Cheng-Prusoff equation.[16]

Protocol for Striatal Dopamine Release Study:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a subcortical target region, such as the striatum, of an anesthetized rodent.[17][18]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[19]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels (e.g., dopamine).

-

Drug Administration: this compound (or a vehicle control) is administered systemically (e.g., intraperitoneally).

-

Post-Treatment Collection: Dialysate collection continues to monitor changes in neurotransmitter levels in response to the drug.

-

Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[18]

Protocol for Whole-Cell Patch-Clamp Recording:

-

Slice Preparation: An acute brain slice (e.g., 300 µm thick) containing the region of interest (e.g., striatum or thalamus) is prepared from a rodent brain.

-

Recording Setup: The slice is placed in a recording chamber and continuously perfused with oxygenated aCSF. Neurons (e.g., MSNs or TRN neurons) are visualized using infrared-differential interference contrast (IR-DIC) microscopy.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.[20]

-

Data Acquisition: In voltage-clamp mode, synaptic currents (e.g., IPSCs, EPSCs) are recorded. In current-clamp mode, the neuron's membrane potential and firing properties are measured.

-

Drug Application: this compound is bath-applied to the slice to determine its effects on intrinsic excitability (e.g., resting membrane potential, action potential threshold) and synaptic transmission.[21]

Conclusion